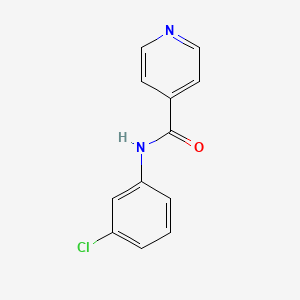

![molecular formula C16H19N3O3S B5525108 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinamide derivatives play significant roles in medicinal chemistry due to their wide range of biological activities. The compound shares structural similarities with nicotinamide and is expected to exhibit unique properties and potential biological relevance.

Synthesis Analysis

Synthesis strategies for nicotinamide derivatives often involve complex reactions that introduce specific functional groups to achieve desired biological activities. For instance, an efficient protocol for synthesizing nicotinate derivatives through copper-mediated cleavage of isoxazoles has been developed, where DMSO serves as a one-carbon surrogate, demonstrating the versatility in constructing nicotinamide frameworks (Kumar & Kapur, 2020).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including their conformation and stereochemistry, significantly influences their biological activities. Structural studies can provide insights into the molecular basis of their function. For example, the crystal structure analysis of human nicotinamide N-methyltransferase in complex with nicotinamide has revealed the structural basis for substrate recognition, highlighting the importance of specific residues in enzyme catalysis (Peng et al., 2011).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions that modify their chemical properties, influencing their pharmacological profiles. The reactivity of 4-vinyl isoxazoles in the copper-mediated synthesis of pyridines, employing DMSO as a one-carbon surrogate, is an example of the chemical versatility of nicotinamide-related compounds (Kumar & Kapur, 2020).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting points, and crystalline structure, affect their formulation and bioavailability. Research on the stabilization of multicompartment crystals of nicotinamide with N-containing aromatic dicarboxylic acids shows the impact of physical properties on drug design (Das & Baruah, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of nicotinamide derivatives, are critical for their biological functions. For instance, the study on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution provides insights into the chemical behavior of these compounds in different environments (Chakravarthy, Mohana, & Kumar, 2014).

科学的研究の応用

Enzyme Interaction and Inhibition

- Structure-Activity Relationship and Inhibition : Small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT) have been identified, showing a range of activities. A study by Neelakantan et al. (2017) developed structure-activity relationships (SARs) for NNMT inhibitors, identifying quinoliniums as a promising scaffold with low micromolar NNMT inhibition. This indicates the potential role of such compounds in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Metabolic Pathways

- Regulation of Hepatic Nutrient Metabolism : Hong et al. (2015) found that suppression of hepatic NNMT expression in vivo alters glucose and cholesterol metabolism. They identified that the metabolic effects of NNMT in the liver are mediated by its product MNAM, suggesting a novel regulatory pathway for vitamin B3, which might offer new opportunities for metabolic disease therapy (Hong et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition Effect : A study by Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. They found that these inhibitors suppress both anodic and cathodic processes and behave as mixed-type corrosion inhibitors, adhering to the Langmuir isotherm model. This highlights the potential use of nicotinamide derivatives in industrial applications related to corrosion prevention (Chakravarthy et al., 2014).

Role in Cancer and Metabolic Disorders

- NNMT in Cancer and Metabolic Diseases : The overexpression of NNMT has been linked to a variety of diseases, including cancers and metabolic disorders. Studies have shown that NNMT impairs the methylation potential of cancer cells, leading to an altered epigenetic state, which includes hypomethylated histones and heightened expression of pro-tumorigenic gene products (Ulanovskaya et al., 2013). Similarly, another study by Kannt et al. (2018) reported a small molecule analog of NA that inhibits NNMT activity, reduces MNA levels, and drives insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease (Kannt et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-10-6-12(22-19-10)7-11-8-21-9-14(11)18-15(20)13-4-3-5-17-16(13)23-2/h3-6,11,14H,7-9H2,1-2H3,(H,18,20)/t11-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJWAIBNAKADAB-RISCZKNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

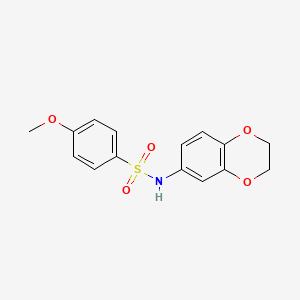

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

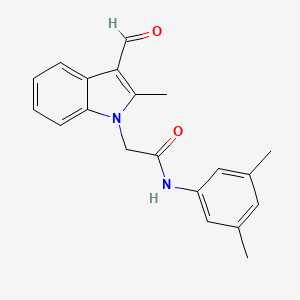

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

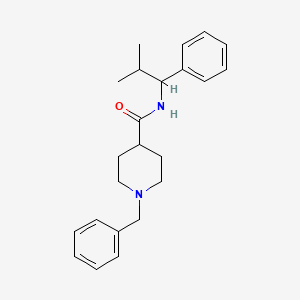

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)